An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Core Basic Properties and Structure
An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Allyl-9H-purin-6-amine, a synthetically derived purine analogue, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally characterized by an allyl group at the 9-position of the purine ring, this compound exhibits notable biological activities, including the inhibition of viral polymerases and potential modulation of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of 9-Allyl-9H-purin-6-amine, intended to serve as a foundational resource for researchers in drug discovery and development. The document details its physicochemical properties, structural analyses, and relevant experimental protocols, and visualizes key concepts through structured diagrams.
Physicochemical Properties
The fundamental physicochemical properties of 9-Allyl-9H-purin-6-amine are critical for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 9-prop-2-enylpurin-6-amine | [1] |
| Synonyms | 9-Allyladenine, N9-Allyladenine, NSC 77154 | [1] |
| CAS Number | 4121-39-5 | [1] |
| Molecular Formula | C₈H₉N₅ | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | >95% (Commercially available) | [1] |
| IC50 (SARS-CoV-2 RdRp) | 8.9 µM | |
| Ki (SARS-CoV-2 RdRp) | 4.2 µM |
Basicity and pKa
Solubility
Understanding the solubility of 9-Allyl-9H-purin-6-amine is crucial for its use in in vitro and in vivo studies. Generally, adenine and its derivatives exhibit limited solubility in water.[6] However, their solubility is enhanced in organic solvents. 9-substituted purines are often soluble in solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] The solubility of purine derivatives can be influenced by factors such as pH and the formation of salts.[8][9] For instance, forming the hydrochloride salt can significantly increase aqueous solubility.
Chemical Structure and Crystallography
The three-dimensional structure of 9-Allyl-9H-purin-6-amine dictates its interaction with biological macromolecules.
Molecular Structure
The molecule consists of a purine core, which is a fused bicyclic heteroaromatic system, with an amine group at the 6-position and an allyl group attached to the nitrogen at the 9-position.
Crystallographic Data
For reference, the bond lengths and angles of a closely related 9-substituted purine derivative, N-Benzyl-9-isopropyl-9H-purin-6-amine, are provided in Table 2, offering insight into the expected geometry of the purine core.[10]
| Bond/Angle | Length (Å) / Degrees (°) |
| N1-C2 | 1.345(2) |
| C2-N3 | 1.325(2) |
| N3-C4 | 1.348(2) |
| C4-C5 | 1.381(2) |
| C5-C6 | 1.401(2) |
| C6-N1 | 1.353(2) |
| C5-N7 | 1.382(2) |
| N7-C8 | 1.314(2) |
| C8-N9 | 1.370(2) |
| N9-C4 | 1.374(2) |
| C6-N10 | 1.351(2) |
| C2-N1-C6 | 118.4(1) |
| N1-C2-N3 | 129.2(1) |
| C2-N3-C4 | 110.8(1) |
| N3-C4-C5 | 127.3(1) |
| C4-C5-C6 | 118.6(1) |
| C5-C6-N1 | 115.7(1) |
| C4-N9-C8 | 104.7(1) |
Note: Data is for N-Benzyl-9-isopropyl-9H-purin-6-amine and serves as a representative example.[10]
Biological Activity and Signaling Pathways
9-Allyl-9H-purin-6-amine has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Furthermore, related 9-substituted purine derivatives have been shown to modulate inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[11]
Inhibition of TLR4/MyD88/NF-κB Signaling Pathway
The TLR4 signaling pathway is a key component of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines.[12][13] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases. The proposed inhibitory action of 9-Allyl-9H-purin-6-amine on this pathway is depicted in the following diagram.
Caption: Proposed inhibition of the TLR4/MyD88/NF-κB signaling pathway by 9-Allyl-9H-purin-6-amine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 9-Allyl-9H-purin-6-amine.
Synthesis of 9-Allyl-9H-purin-6-amine
A generalized protocol for the synthesis of 9-substituted adenines is as follows, which can be adapted for 9-Allyl-9H-purin-6-amine.[14][15]
Caption: A general workflow for the synthesis of 9-Allyl-9H-purin-6-amine.
Detailed Protocol:
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Reaction Setup: To a stirred suspension of adenine (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with DMF.
-
Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient), or by recrystallization from an appropriate solvent to afford pure 9-Allyl-9H-purin-6-amine.
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Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).[16]
In Vitro TLR4/MyD88/NF-κB Inhibition Assay
This protocol describes a method to assess the inhibitory activity of 9-Allyl-9H-purin-6-amine on the TLR4 signaling pathway in a cellular context.[17][18]
-
Cell Culture: Culture a suitable cell line expressing TLR4 (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or HEK293-TLR4 reporter cells) in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-incubate the cells with varying concentrations of 9-Allyl-9H-purin-6-amine (or a vehicle control) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to activate the TLR4 pathway.
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Endpoint Measurement:
-
Cytokine Release: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.
-
NF-κB Activation: For reporter cell lines, measure the reporter gene activity (e.g., luciferase or SEAP). Alternatively, assess NF-κB activation by Western blotting for phosphorylated IκBα or by immunofluorescence to visualize NF-κB nuclear translocation.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of 9-Allyl-9H-purin-6-amine for the inhibition of cytokine production or NF-κB activation.
Conclusion
9-Allyl-9H-purin-6-amine is a purine derivative with demonstrated biological activity and therapeutic potential. This technical guide has summarized its core basic properties, including its physicochemical characteristics and structural features. The provided experimental protocols for its synthesis and for assessing its inhibitory effect on the TLR4 signaling pathway offer a practical resource for researchers. Further investigation into the precise pKa, solubility profile, and a complete crystallographic analysis of the free base will provide a more comprehensive understanding of this promising compound and facilitate its development as a potential therapeutic agent.
References
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- 4. creative-bioarray.com [creative-bioarray.com]
- 5. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]
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- 11. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4121-39-5|9-Allyl-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]
